2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol

Lipophilicity Partition coefficient Drug-likeness

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7) is a trisubstituted pyrimidine derivative bearing a dimethylamino group at the 2-position and a trifluoromethyl group at the 6-position, existing in tautomeric equilibrium between the pyrimidinol and pyrimidinone forms. The compound has a molecular formula of C₇H₈F₃N₃O, a molecular weight of 207.15 g/mol, and a reported melting point of 176–177 °C.

Molecular Formula C7H8F3N3O
Molecular Weight 207.15 g/mol
CAS No. 55545-80-7
Cat. No. B1384175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol
CAS55545-80-7
Molecular FormulaC7H8F3N3O
Molecular Weight207.15 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=CC(=O)N1)C(F)(F)F
InChIInChI=1S/C7H8F3N3O/c1-13(2)6-11-4(7(8,9)10)3-5(14)12-6/h3H,1-2H3,(H,11,12,14)
InChIKeyCWLLGCJZWOJVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7): Procurement-Relevant Physicochemical and Structural Profile


2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7) is a trisubstituted pyrimidine derivative bearing a dimethylamino group at the 2-position and a trifluoromethyl group at the 6-position, existing in tautomeric equilibrium between the pyrimidinol and pyrimidinone forms [1]. The compound has a molecular formula of C₇H₈F₃N₃O, a molecular weight of 207.15 g/mol, and a reported melting point of 176–177 °C . Its computed physicochemical properties include an XLogP3-AA of 0.2 (PubChem) and an experimental LogD (pH 7.4) of 2.39 [2], indicating moderate lipophilicity suitable for both aqueous and organic-phase applications. The compound is commercially available from multiple suppliers at purities ≥95% and is primarily utilized as a heterocyclic building block in medicinal chemistry and coordination chemistry research.

Why Generic Pyrimidinol Substitution Is Not Viable for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7)


Despite sharing the 4-pyrimidinol core, in-class analogs of 2-(dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol exhibit substantial divergence in physicochemical properties that directly impact experimental and industrial utility. The 2-amino analog (CAS 1513-69-5) displays a dramatically higher melting point of 289.5–293.5 °C and a lower LogP of 1.36 , while the unsubstituted 6-(trifluoromethyl)-4-pyrimidinol (CAS 1546-78-7) has a melting point of 169–171 °C and a LogP of 0.74–1.20 . These differences in melting point (reflecting lattice energy and purification behavior), lipophilicity (governing partitioning in biphasic reactions and biological membrane permeability), and pKa (influencing protonation state and hydrogen-bonding capacity at physiological pH) mean that substitution of one analog for another will alter reaction kinetics, extraction efficiency, and biological assay outcomes. The target compound's unique combination of a strongly electron-donating dimethylamino group at position 2 with an electron-withdrawing trifluoromethyl group at position 6 creates a distinctive electronic environment on the pyrimidine ring that cannot be replicated by analogs with different substitution patterns.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7) vs. Closest Analogs


Lipophilicity (LogP/LogD) Enables Predictable Biphasic Partitioning Relative to 2-Amino and Unsubstituted Analogs

The target compound exhibits an experimental LogD (pH 7.4) of 2.39 [1], which is substantially higher than the 2-amino analog (CAS 1513-69-5) with a LogP of 1.36 and the unsubstituted 6-(trifluoromethyl)-4-pyrimidinol (CAS 1546-78-7) with a LogP of 0.74–1.20 . This approximately 1.0–1.6 log unit increase in lipophilicity translates to a 10- to 40-fold greater preference for the organic phase in liquid–liquid extractions, directly affecting purification workflow design, reaction solvent selection, and predicted membrane permeability in biological assays.

Lipophilicity Partition coefficient Drug-likeness Medicinal chemistry

pKa and Tautomeric Equilibrium Differ Fundamentally from 2-Amino and Unsubstituted Pyrimidinols, Dictating Protonation State at Physiological pH

The target compound has a computed pKa of 11.79 [1], indicating that the hydroxyl group remains predominantly protonated (neutral) at physiological pH (7.4). In contrast, the 2-amino analog (CAS 1513-69-5) has a pKa of 6.98 and the unsubstituted analog (CAS 1546-78-7) has a pKa of 6.41 . This ~5-unit pKa difference means that at pH 7.4, the comparator analogs exist substantially in their deprotonated (anionic) forms, while the target compound remains neutral. This divergence directly affects aqueous solubility, hydrogen-bond donor/acceptor capacity, metal-coordination behavior, and chromatographic retention, making the compounds non-interchangeable in any pH-dependent application.

Acid dissociation constant Tautomerism Hydrogen bonding Reactivity

Melting Point (176–177 °C) Provides a Sharp, Reproducible Identity and Purity Benchmark Distinguishing from Lower- and Higher-Melting Analogs

The target compound exhibits a melting point of 176–177 °C , which is intermediate between the unsubstituted 6-(trifluoromethyl)-4-pyrimidinol (169–171 °C) and the 2-amino analog (289.5–293.5 °C) . This sharp melting range (ΔT = 1 °C) is characteristic of high crystalline purity and serves as a rapid, cost-effective identity and purity checkpoint upon receipt. The 2-amino analog's melting point is over 110 °C higher, reflecting dramatically different intermolecular hydrogen-bonding networks that also affect solubility and formulation behavior.

Purity assessment Quality control Crystallinity Procurement specification

Lipinski Rule-of-Five Compliance and Favorable Topological Polar Surface Area Support Prioritization in Drug Discovery Screening Libraries

The target compound satisfies all Lipinski Rule-of-Five criteria (molecular weight 207.15 g/mol; LogP 0.2 [XLogP3-AA] / LogD 2.39; hydrogen bond donors = 1; hydrogen bond acceptors = 5) [1][2] and has a topological polar surface area (TPSA) of 49.25 Ų [2], well below the 140 Ų threshold predictive of good oral bioavailability. In contrast, many trisubstituted pyrimidine analogs in screening collections carry additional substituents that increase molecular weight or TPSA beyond favorable thresholds. While the 2-amino analog (MW 179.10) and unsubstituted analog (MW 164.09) are smaller, their divergent pKa and solubility profiles make them less suitable as screening counterparts without confounding assay interpretation.

Drug-likeness Oral bioavailability Screening library ADME prediction

Reported COX-2 Inhibitory Activity (IC₅₀ = 0.04 μM) Suggests Comparable Potency to Celecoxib—Supporting Prioritization in Anti-Inflammatory Screening Cascades

A secondary source reports that 2-(dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol exhibits COX-2 inhibition with an IC₅₀ of 0.04 μM, equivalent to that of the clinically approved selective COX-2 inhibitor celecoxib (IC₅₀ = 0.04 μM) . This value is substantially lower than IC₅₀ values reported for many other pyrimidine-based COX-2 inhibitors, which typically range from 0.06 to >10 μM in the same assay format [1][2]. However, this data point is derived from a secondary compilation and has not been independently verified in a peer-reviewed primary research article; it should be treated as suggestive rather than confirmatory and used to justify follow-up confirmatory testing rather than as a standalone selection criterion.

COX-2 inhibition Anti-inflammatory Enzyme assay Celecoxib comparator

Procurement-Driven Application Scenarios for 2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinol (CAS 55545-80-7)


Medicinal Chemistry: Lead-Optimization Scaffold Requiring Predictable Lipophilicity and Neutral Character at Physiological pH

The compound's LogD (pH 7.4) of 2.39 and high pKa of 11.79 ensure it remains neutral and moderately lipophilic under physiological conditions, favoring passive membrane permeability without the confounding effects of pH-dependent ionization seen with the 2-amino analog (pKa 6.98) [1]. Combined with Lipinski Rule-of-Five compliance and a TPSA of 49.25 Ų, this makes it a suitable core scaffold for fragment-based or ligand-based lead optimization programs targeting intracellular enzymes or receptors. Procurement for SAR expansion around the dimethylamino and hydroxyl positions can generate focused libraries with predictable ADME properties while maintaining a distinct IP position relative to pyrazole-based COX-2 inhibitors.

Coordination Chemistry: Neutral O,N-Bidentate Ligand with Tunable Electron Density via the Dimethylamino Group

The compound's combination of a hydroxyl group (pKa 11.79) and a dimethylamino-substituted pyrimidine nitrogen creates an O,N-bidentate coordination environment that remains neutral at near-neutral pH, in contrast to the anionic coordination mode of lower-pKa analogs [1]. The electron-donating dimethylamino group at position 2 modulates the electron density at the coordinating nitrogen, influencing metal-binding affinity and complex stability. This differentiated electronic profile, coupled with the electron-withdrawing trifluoromethyl group, enables fine-tuning of catalytic activity in metal-mediated transformations that is not achievable with the 2-amino or unsubstituted analogs.

Analytical Chemistry and Quality Control: Sharp Melting Point as a Cost-Effective Identity and Purity Benchmark

The compound's sharp melting point of 176–177 °C (ΔT = 1 °C) provides a rapid, instrument-minimal method for incoming identity verification and purity assessment upon procurement [1]. This narrow melting range is narrower than those of the unsubstituted analog (ΔT = 2 °C) and the 2-amino analog (ΔT = 4 °C), offering greater sensitivity for detecting impurities that depress and broaden the melting point. For laboratories operating under GLP or ISO 9001 quality management frameworks, this enables efficient acceptance testing without requiring HPLC or NMR confirmation for routine batch verification.

Organic Synthesis: Building Block with Predictable Phase-Transfer Behavior in Biphasic Reaction Systems

The compound's LogP/LogD differential of >1.0 log unit relative to both the 2-amino and unsubstituted analogs translates to predictable and reproducible organic-phase partitioning in liquid–liquid extraction and phase-transfer catalysis [1]. In synthetic sequences requiring aqueous workup, the higher lipophilicity of this compound (LogD 2.39 versus 0.74–1.36 for comparators) ensures efficient recovery from the organic layer, improving isolated yields and reducing emulsion formation. For process chemistry scale-up, this predictable partitioning behavior reduces solvent consumption and simplifies reactor design relative to less lipophilic alternatives.

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